Ombuin is a natural product found in Iris potaninii, Clausena dunniana, and other organisms with data available.
Ombuin
CAS No.: 529-40-8
Cat. No.: VC21355055
Molecular Formula: C17H14O7
Molecular Weight: 330.29 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 529-40-8 |
---|---|
Molecular Formula | C17H14O7 |
Molecular Weight | 330.29 g/mol |
IUPAC Name | 3,5-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-7-methoxychromen-4-one |
Standard InChI | InChI=1S/C17H14O7/c1-22-9-6-11(19)14-13(7-9)24-17(16(21)15(14)20)8-3-4-12(23-2)10(18)5-8/h3-7,18-19,21H,1-2H3 |
Standard InChI Key | BWORNNDZQGOKBY-UHFFFAOYSA-N |
Canonical SMILES | COC1=C(C=C(C=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)OC)O)O)O |
Property | Value |
---|---|
CAS Number | 529-40-8 |
Molecular Formula | C17H14O7 |
Molecular Weight | 330.289 g/mol |
Density | 1.5±0.1 g/cm³ |
Boiling Point | 593.7±50.0 °C at 760 mmHg |
Flash Point | 222.1±23.6 °C |
IUPAC Name | 3,5-Dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-7-methoxy-4H-chromen-4-one |
Ombuin is also known by several synonyms including 7,4'-dimethylquercetin, 3,5,3'-trihydroxy-7,4'-dimethoxyflavone, and quercetin 7,4'-dimethyl ether .
Biochemical Properties and Mechanism of Action
Molecular Targets and Signaling Pathways
Ombuin exhibits its biological effects through interaction with multiple molecular targets and signaling pathways. Research has demonstrated that ombuin interacts directly with peroxisome proliferator-activated receptors (PPARs), particularly PPARα, PPARδ/β, and PPARγ . This interaction is crucial for many of the compound's biological activities.
Effects on Inflammatory Pathways
One of the primary mechanisms through which ombuin exerts its therapeutic effects is through modulation of inflammatory pathways. Studies have shown that ombuin significantly reduces the expression and release of pro-inflammatory cytokines including interleukin-6 (IL-6), tumor necrosis factor-α (TNF-α), and interleukin-1β (IL-1β) . Additionally, ombuin reduces the production of nitric oxide (NO) and reactive oxygen species (ROS) in lipopolysaccharide (LPS)-stimulated BV-2 microglia .
Recent investigations have revealed that ombuin targets Src directly, effectively suppressing Src phosphorylation and inhibiting downstream expressions of p-PI3K p85, p-AKT1, p-IKKα/β, p-IκBα, and nuclear factor κB (NF-κB) . This inhibition of the PI3K-AKT and NF-κB pathways contributes significantly to the anti-inflammatory effects of ombuin.
Pharmacological Activities
Anti-inflammatory Effects
Ombuin has demonstrated potent anti-inflammatory properties in various experimental models. In LPS-stimulated BV-2 microglia, ombuin dramatically reduced the release of pro-inflammatory mediators including IL-6, TNF-α, IL-1β, NO, and ROS . These findings suggest ombuin's potential role in managing neuroinflammatory conditions.
The anti-inflammatory properties of ombuin have been further confirmed through advanced analytical techniques including transcriptomics, network pharmacology, molecular docking, and cellular heat transfer assays. These studies have collectively identified Src as a direct target of ombuin, providing a molecular basis for its anti-inflammatory action .
Antifibrotic Properties
Ombuin has shown remarkable antifibrotic effects, particularly in models of diabetic nephropathy. Research using high-sucrose and high-fat diet combined with streptozotocin-induced diabetic nephropathy in rats demonstrated that ombuin treatment significantly improved renal function and reduced pathological injury .
The antifibrotic action of ombuin involves the downregulation of key fibrotic markers including transforming growth factor beta1 (TGF-β1), connective tissue growth factor (CTGF), and fibronectin (FN) . Additionally, ombuin inhibits the accumulation of advanced glycation end-products, which are known contributors to diabetic complications.
Antibacterial Activity
Natural Sources and Preparation
Natural Sources
Ombuin has been identified in various plant species. It is found in:
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Rhamnus species, where it contributes to the plants' medicinal properties
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Zanthoxylum armatum, from which it has been isolated and studied for antibacterial effects
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Erythroxylum genus plants
Extraction and Synthesis
Ombuin can be obtained through extraction from plant sources or through chemical synthesis. The synthesis typically involves the partial methylation of quercetin using methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base. While detailed synthesis protocols are beyond the scope of this report, it is worth noting that the availability of synthetic routes enhances the accessibility of ombuin for research and potential therapeutic applications.
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